molecular formula C26H24ClN3O6 B10925398 4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)-1H-pyrazole

Cat. No.: B10925398
M. Wt: 509.9 g/mol
InChI Key: GYQRLYGXGFPZCK-UHFFFAOYSA-N
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Description

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with various functional groups

Preparation Methods

The synthesis of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER typically involves multi-step organic reactions. The synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

    Substitution reactions: Introduction of the chloro, nitro, and methoxy groups can be carried out using electrophilic aromatic substitution reactions.

    Etherification: The final step involves the formation of the methyl ether, which can be achieved using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

Industrial production methods would likely involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols through nucleophilic aromatic substitution reactions.

Common reagents and conditions for these reactions include acidic or basic environments, catalysts like palladium or platinum, and solvents such as ethanol or dichloromethane.

Scientific Research Applications

4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:

    Medicinal Chemistry: The compound’s structure suggests potential use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Material Science: Its unique electronic properties may make it suitable for use in organic electronics or as a component in advanced materials.

    Biological Studies: The compound can be used to study the effects of various functional groups on biological activity, aiding in the development of new bioactive molecules.

Mechanism of Action

The mechanism of action of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with molecular targets such as enzymes or receptors. The presence of the nitro group suggests potential for redox activity, while the pyrazole ring may interact with specific binding sites on proteins. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular function or signaling.

Comparison with Similar Compounds

Similar compounds to 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER include:

    4-Chloro-3,5-dimethylphenol: Known for its antimicrobial properties.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.

    Indole derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.

The uniqueness of 4-[4-CHLORO-3-(3,4-DIMETHOXYPHENYL)-1-(3-NITROBENZYL)-1H-PYRAZOL-5-YL]-2-METHOXYPHENYL METHYL ETHER lies in its specific combination of functional groups and the resulting electronic and steric properties, which may confer unique biological and chemical activities.

Properties

Molecular Formula

C26H24ClN3O6

Molecular Weight

509.9 g/mol

IUPAC Name

4-chloro-3,5-bis(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]pyrazole

InChI

InChI=1S/C26H24ClN3O6/c1-33-20-10-8-17(13-22(20)35-3)25-24(27)26(18-9-11-21(34-2)23(14-18)36-4)29(28-25)15-16-6-5-7-19(12-16)30(31)32/h5-14H,15H2,1-4H3

InChI Key

GYQRLYGXGFPZCK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=NN2CC3=CC(=CC=C3)[N+](=O)[O-])C4=CC(=C(C=C4)OC)OC)Cl)OC

Origin of Product

United States

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